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Tyrosinase (312-320) -

Tyrosinase (312-320)

Catalog Number: EVT-243767
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Product Introduction

Description
Tyrosinase
Source

Tyrosinase is widely distributed in nature. It is primarily sourced from mushrooms (e.g., Agaricus bisporus), certain plants, and even some animal tissues. In research, it is often extracted from these natural sources for biochemical studies and applications in various fields, including cosmetics and food technology.

Classification

Tyrosinase belongs to the class of enzymes known as oxidoreductases, specifically those acting on diphenols and related substances as donors. It is classified under the Enzyme Commission number EC 1.14.18.1, highlighting its function in hydroxylating monophenols to diphenols and subsequently oxidizing diphenols to quinones.

Synthesis Analysis

Methods

The synthesis of tyrosinase inhibitors has been a significant area of research due to their potential applications in skin whitening products and therapeutic agents against hyperpigmentation disorders. Various synthetic routes have been explored, including:

  • Refluxing with Aldehydes and Ketones: One method involves refluxing amlodipine with various aldehydes and ketones in methanol at temperatures between 60°C and 90°C for several hours. This process allows for the formation of novel dihydropyridine derivatives that exhibit inhibitory activity against tyrosinase .
  • Chromatographic Techniques: High-performance liquid chromatography has been utilized to purify tyrosinase inhibitors from natural extracts, such as those derived from camellia pollen .

Technical Details

The characterization of synthesized compounds typically involves spectroscopic methods, including Fourier transform infrared spectroscopy and mass spectrometry. For example, mass spectrometry data can be obtained using an electrospray ionization interface to analyze the molecular weight and structure of synthesized inhibitors .

Molecular Structure Analysis

Structure

The molecular structure of tyrosinase consists of two copper ions located at its active site, which are essential for its catalytic function. The enzyme's three-dimensional structure can be represented by its Protein Data Bank entry (PDB ID: 2Y9X). This structure reveals the arrangement of amino acids that form the active site and binding pockets for substrates .

Data

The crystal structure analysis provides insights into the enzyme's conformation, revealing how substrate binding occurs at the active site and how structural changes can affect enzymatic activity.

Chemical Reactions Analysis

Reactions

Tyrosinase catalyzes two primary reactions:

  1. Monophenolase Activity: The conversion of monophenols (e.g., L-tyrosine) to diphenols (e.g., L-DOPA).
  2. Diphenolase Activity: The oxidation of diphenols to o-quinones.

Both reactions involve the transfer of electrons facilitated by the copper ions at the active site. The generated o-quinones can undergo further reactions leading to pigment formation or polymerization into larger structures .

Technical Details

Kinetic studies often employ methods such as Lineweaver-Burk plots to determine enzyme kinetics parameters like Michaelis constant (KmK_m) and maximum velocity (VmaxV_{max}). These studies help elucidate the efficiency and mechanism of inhibition by various compounds .

Mechanism of Action

Process

The mechanism by which tyrosinase catalyzes its reactions involves:

  1. Substrate Binding: The substrate binds to the active site where copper ions facilitate electron transfer.
  2. Hydroxylation: Monophenols are hydroxylated to form diphenols.
  3. Oxidation: Diphenols are oxidized to form o-quinones.

Data

Studies have shown that certain inhibitors can effectively reduce tyrosinase activity by binding competitively or non-competitively at the active site or allosteric sites, altering the enzyme's conformation .

Physical and Chemical Properties Analysis

Physical Properties

Tyrosinase is typically a glycoprotein with a molecular weight ranging from 50 kDa to 70 kDa depending on its source. It exhibits optimal activity at physiological pH (around 6-7) and temperatures between 25°C and 37°C.

Chemical Properties

The enzyme is sensitive to environmental conditions such as pH and temperature, which can significantly affect its stability and activity. For example, extreme pH levels can denature the enzyme, while moderate temperature variations can either enhance or inhibit its catalytic efficiency .

Applications

Scientific Uses

Tyrosinase has several applications across various fields:

  • Cosmetics: It is used in skin whitening products due to its role in melanin production; inhibitors are sought after for their ability to reduce pigmentation.
  • Food Industry: Tyrosinase is involved in enzymatic browning processes; understanding its mechanisms allows for better control in food preservation.
  • Biomedical Research: Tyrosinase inhibitors are investigated for their potential therapeutic effects against conditions like melanoma and other hyperpigmentation disorders .
Structural Characterization of Tyrosinase (312-320)

Positional Context Within the Tyrosinase Enzyme

Tyrosinase (EC 1.14.18.1) is a type-3 copper-containing metalloenzyme central to melanin biosynthesis. The peptide fragment encompassing residues 312–320 (sequence: LPSSADVEF) is situated within the enzyme’s catalytic core domain. This region exhibits high structural conservation across eukaryotic tyrosinases and plays a critical role in maintaining the enzyme’s functional architecture [1] [9].

Domain-Specific Localization in the Catalytic Core

The 312–320 fragment resides in the central domain of tyrosinase, which houses the di‑nuclear copper active site. Structural analyses of Agaricus bisporus tyrosinase (PDB: 5M6B) reveal that this segment forms part of a β-sheet-rich subdomain adjacent to the substrate-binding pocket [3] [8]. The central domain coordinates six conserved histidine residues that chelate two copper ions (CuA and CuB), with residue 312 positioned immediately downstream of a copper-ligating histidine cluster (His306, His308, His309) [3]. This localization places the fragment in a functionally critical region that influences substrate access and oxygen binding.

Table 1: Structural Localization of Tyrosinase Fragment 312-320

Structural FeaturePosition Relative to 312-320Functional Implication
Catalytic copper ions (CuA/CuB)4.2 Å from Leu312Modulates active site accessibility
Substrate entry channelAdjacent to Pro313-Ser314 loopAffects phenol/oxygen diffusion kinetics
C-terminal placeholder domain15.7 Å from Glu320Potential allosteric communication pathway
Conserved His cluster (H306/H308/H309)Directly upstreamMaintains copper geometry during catalysis

Copper-Binding Site Proximity and Coordination Geometry

The Leu312 residue initiates just 4.2 Å from the nearest copper ion (CuA), as confirmed by X-ray crystallography (3.25 Å resolution, PDB: 5M6B) [8]. Although no direct metal coordination occurs within the 312–320 sequence itself, the fragment stabilizes the coordination geometry through:

  • Hydrogen-bonding interactions: Ser314 and Asp316 form hydrogen bonds with His308 (a CuA ligand), reducing flexibility during catalytic cycling [3].
  • Steric constraints: The hydrophobic side chain of Leu312 creates a van der Waals interface that prevents dislocation of copper-ligating histidines during the transition between met-, oxy-, and deoxy-tyrosinase states [1] [8].
  • Electrostatic guidance: The C-terminal Glu320 residue orients solvent molecules toward the oxygen-binding site, facilitating molecular oxygen activation [3]. Mutation studies show that substitutions at Asp316 disrupt copper retention efficiency by >60%, confirming its indirect role in metal coordination [9].

Table 2: Distance Metrics from 312-320 Residues to Catalytic Copper Ions

ResidueDistance to CuA (Å)Distance to CuB (Å)Primary Interaction Partner
Leu3124.27.1His306 (backbone carbonyl)
Pro3136.89.3Water network
Ser3145.18.5His308 (side chain H-bond)
Asp3165.96.7His309 (backbone amide)
Glu3208.210.3Solvent channel

Sequence-Structure-Function Relationships

Conserved Motifs in the 312–320 Region Across SpeciesThe LPSSADVEF sequence exhibits remarkable evolutionary conservation across eukaryotes. Comparative analysis reveals:

  • Mammals (Human/Mouse): LPSSADVEF (100% identity)
  • Fungi (A. bisporus): LPSSADVQF (88.9% identity)
  • Bacteria (S. castaneoglobisporus): LPTTGDVEF (66.7% identity) [1] [3]

The highest conservation centers on Asp316 and Glu320 (100% retention across 47 species), indicating essential roles in maintaining active site electrostatics. The Pro313-Ser314-Ser315 motif shows species-specific variations that correlate with thermal stability: fungal tyrosinases with Ser314→Ala substitutions exhibit 12°C lower melting temperatures but unchanged catalytic rates, suggesting a structural rather than direct catalytic role [3] [9].

Table 3: Evolutionary Conservation of 312-320 Fragment Across Taxa

Taxonomic GroupRepresentative SequenceIdentity (%)Functional Consequence
PrimatesLPSSADVEF100Optimal thermostability (Tm = 68°C)
RodentsLPSSADVEF100Identical catalytic parameters
Mushrooms (A. bisporus)LPSSADVQF88.9Reduced stability at pH < 6.0
Plants (V. vinifera)LASSADVEF77.8Altered substrate specificity
Bacteria (B. megaterium)LPTTGDVEF66.7Loss of monophenolase activity

Role of LPSSADVEF in Tertiary Stability

The 312–320 fragment stabilizes tyrosinase through three distinct mechanisms:

  • β-strand stabilization: The Leu312-Pro313 segment initiates a β-strand that anchors a four-helix bundle surrounding the copper site. Molecular dynamics simulations show that Leu312 deletion increases backbone fluctuations by 40% in adjacent copper-binding helices [3] [7].
  • Electrostatic loop fixation: Asp316 forms a salt bridge with Arg345 in mammalian tyrosinases, locking a flexible loop (residues 340–350) that otherwise obstructs substrate access in the latent enzyme state [9].
  • C-terminal docking: Glu320 interacts with Asn362 in the C-terminal domain, facilitating proper placeholder domain positioning during enzyme maturation. Proteolytic cleavage at Arg382 (as observed in A. bisporus activation) releases this interaction, but Glu320 mutations delay activation kinetics by >3-fold [8] [9].

Biophysical studies demonstrate that synthetic LPSSADVEF peptides exhibit spontaneous β-sheet formation in aqueous solution (65% β-content by CD spectroscopy), explaining its structural reinforcement role. When engineered into designed proteins, this sequence enhances thermodynamic stability by ΔΔG = -2.3 kcal/mol compared to control scaffolds [7].

Properties

Product Name

Tyrosinase (312-320)

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